molecular formula C20H19FN4OS B12210988 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12210988
M. Wt: 382.5 g/mol
InChI Key: YCKCDSZSJUNAMO-UHFFFAOYSA-N
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Description

2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, a hydrazine derivative can react with a nitrile compound in the presence of a catalyst to form the triazole ring.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazole intermediate.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is attached via an alkylation reaction, where an alkyl halide reacts with the triazole derivative.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent, such as acetic anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

What sets 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties

Properties

Molecular Formula

C20H19FN4OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H19FN4OS/c1-3-12-25-19(15-6-8-16(21)9-7-15)23-24-20(25)27-13-18(26)22-17-10-4-14(2)5-11-17/h3-11H,1,12-13H2,2H3,(H,22,26)

InChI Key

YCKCDSZSJUNAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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